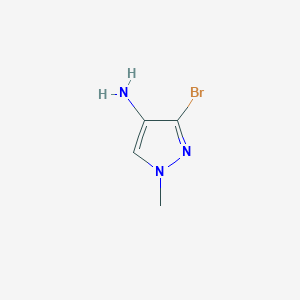

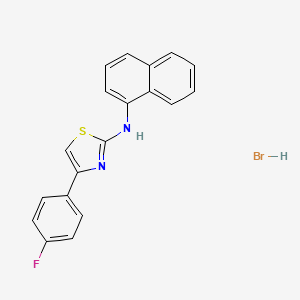

![molecular formula C15H21ClN2O B2837531 1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2097889-27-3](/img/structure/B2837531.png)

1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Tetrahydroisoquinolines (THIQs) are a large group of natural products. THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class of isoquinoline alkaloids .

Synthesis Analysis

The synthesis of THIQs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The quantum-chemical calculation results indicate that the electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in certain molecules .Chemical Reactions Analysis

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids. It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .Scientific Research Applications

Organic Synthesis and Chemical Reactions

Novel Reaction Mechanisms and Synthesis Pathways

Recent studies have highlighted innovative reaction mechanisms involving pyrrolidine and tetrahydroisoquinoline (THIQ) derivatives. For example, a study by Zhu and Seidel (2016) demonstrated that pyrrolidine and THIQ undergo redox-neutral α-amidation with concurrent N-alkylation upon reaction with aromatic aldehydes and isocyanides, facilitated by acetic acid. This process represents a new variant of the Ugi reaction, indicating potential applications in the synthesis of complex organic molecules (Zhengbo Zhu & D. Seidel, 2016).

Chemical Rearrangements and Derivative Synthesis

Another research avenue explores the rearrangement of isoxazolidines generated from dipolar cycloaddition of isoquinoline N-oxides with allenes, leading to the formation of pyrrolo[2,1-a]isoquinoline derivatives. This work by Zhao and Eguchi (1997) exemplifies the chemical flexibility and utility of THIQ derivatives in accessing structurally complex heterocycles, offering potential routes to new pharmacologically active compounds (Bao-xiang Zhao & S. Eguchi, 1997).

Pharmacological Potential

Anticancer Activity

In the realm of pharmacology, structurally strained iridium(III) complexes incorporating THIQ derivatives have been synthesized and evaluated for their anticancer properties. A study by Carrasco et al. (2020) found that these complexes exhibit exceptional potency against MCF7 cancer cells, significantly more so than cisplatin. The research suggests that THIQ derivatives could play a critical role in the development of new organometallic anticancer drugs (Ana C. Carrasco et al., 2020).

Antimicrobial Activity

Another promising area is the synthesis and evaluation of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines for antimicrobial activity. Zaki et al. (2019) synthesized a series of these derivatives and found them to exhibit promising activities against various pathogenic bacterial and fungal strains. This suggests potential applications of THIQ derivatives in developing new antimicrobial agents (R. Zaki et al., 2019).

Mechanism of Action

Target of Action

Related compounds such as 1,2,3,4-tetrahydroisoquinoline have been associated with the phenylethanolamine n-methyltransferase (pnmt) gene in humans and the adra2a and htr1a genes in rats .

Mode of Action

It’s known that tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .

Biochemical Pathways

It’s known that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-metiq), an endogenous monoamine, prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (mpp (+)) and other endogenous neurotoxins .

Result of Action

The compound demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins such as MPTP, 1BnTIQ, rotenone .

Action Environment

It’s known that the synthesis of tetrahydroisoquinoline derivatives involves reactions that can be influenced by various factors, including the presence of cooxidants like h2o2, tbhp, etc .

properties

IUPAC Name |

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-methylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O.ClH/c1-16-14(6-7-15(16)18)11-17-9-8-12-4-2-3-5-13(12)10-17;/h2-5,14H,6-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUDGJYWYLWXLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CN2CCC3=CC=CC=C3C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

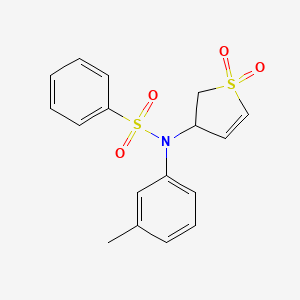

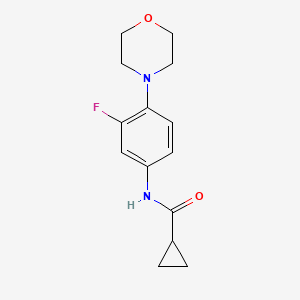

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2837448.png)

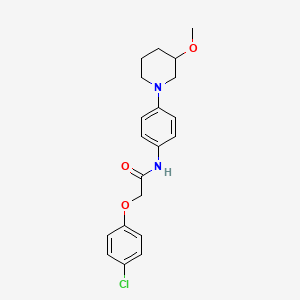

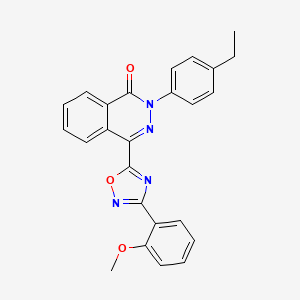

![3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2837450.png)

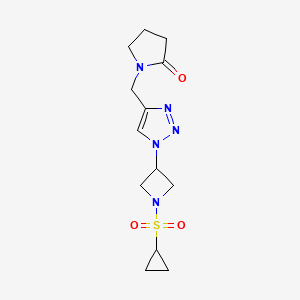

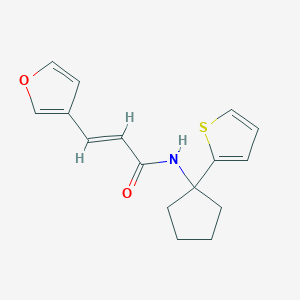

![5-Bromo-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2837452.png)

![N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2837454.png)

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide](/img/structure/B2837457.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2837469.png)